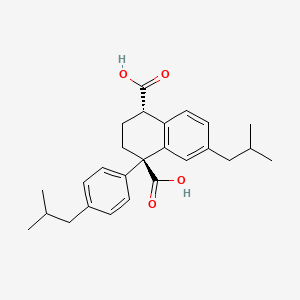
(1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Aromatic Substitution Reactions: Introduction of isobutyl groups to the aromatic ring.
Cyclization Reactions: Formation of the tetrahydronaphthalene core.
Carboxylation Reactions: Introduction of carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the isobutyl groups to carboxylic acids.
Reduction: Reduction of the aromatic ring to form more saturated compounds.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), Nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield additional carboxylic acid groups, while reduction can lead to more saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, (1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of polymers, resins, and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of (1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid: Unique due to its specific stereochemistry and functional groups.
Other Tetrahydronaphthalene Derivatives: Similar core structure but different substituents, leading to varied properties and applications.
Aromatic Carboxylic Acids: Similar functional groups but different core structures, affecting their reactivity and uses.
Uniqueness
The uniqueness of this compound lies in its combination of aromatic and aliphatic components, along with its specific stereochemistry
Eigenschaften
Molekularformel |
C26H32O4 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
(1S,4R)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C26H32O4/c1-16(2)13-18-5-8-20(9-6-18)26(25(29)30)12-11-22(24(27)28)21-10-7-19(14-17(3)4)15-23(21)26/h5-10,15-17,22H,11-14H2,1-4H3,(H,27,28)(H,29,30)/t22-,26+/m0/s1 |
InChI-Schlüssel |
GXFQAIUKHDCTMF-BKMJKUGQSA-N |
Isomerische SMILES |
CC(C)CC1=CC=C(C=C1)[C@@]2(CC[C@@H](C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C2(CCC(C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)
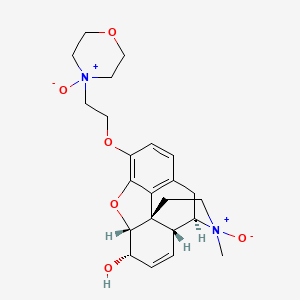
![2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)
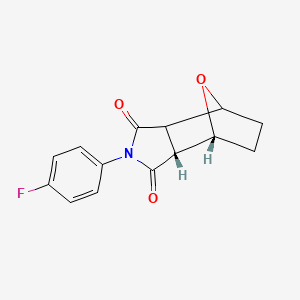
![6-(Tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13424360.png)
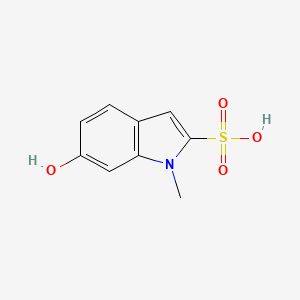
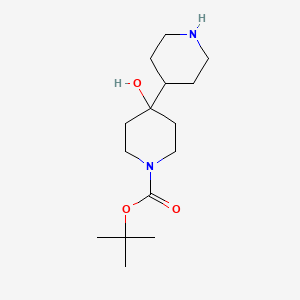
![Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate](/img/structure/B13424363.png)

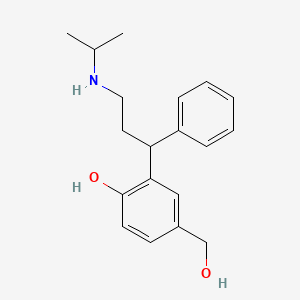
![N-[2-(Acetyloxy)ethyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B13424375.png)


![(1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8S,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol](/img/structure/B13424387.png)
